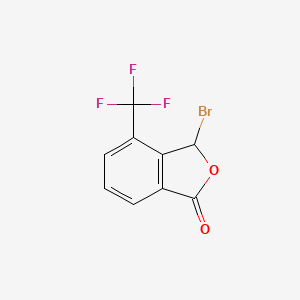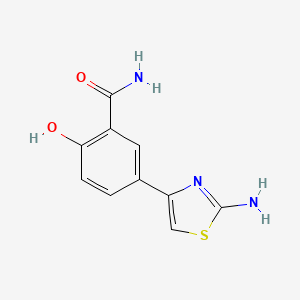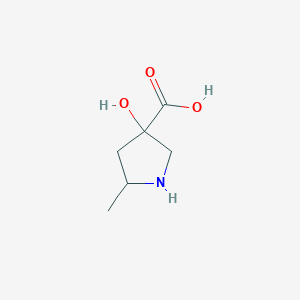
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, also known by its chemical formula C₆H₁₁NO₃, is a compound with interesting properties. It belongs to the class of pyrrolidine derivatives and contains both a carboxylic acid group and a hydroxyl group. The compound’s structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to it. It is synthesized through specific chemical routes, which we’ll explore next.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic methods exist for preparing 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid. One common approach involves the reaction of an appropriate precursor with a hydroxylating agent. For example, starting from 5-methylpyrrolidine-2,4-dione, the hydroxyl group can be introduced using reagents like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Can be reduced to corresponding amines or other derivatives.
Substitution: Reacts with suitable nucleophiles to form substituted derivatives.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with modified functional groups, such as amides or esters.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for drug development due to its structural features.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Vergleich Mit ähnlichen Verbindungen
While 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid is unique in its structure, it shares similarities with other pyrrolidine derivatives. Some related compounds include:
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
5-Methylpyrrolidine: Lacks the hydroxyl group but shares the pyrrolidine core.
Eigenschaften
| 764596-87-4 | |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-hydroxy-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-6(10,3-7-4)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
HGKQTFKQNLYPDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN1)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


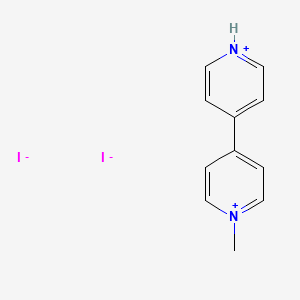
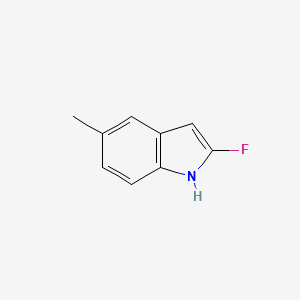

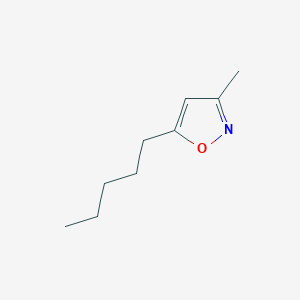
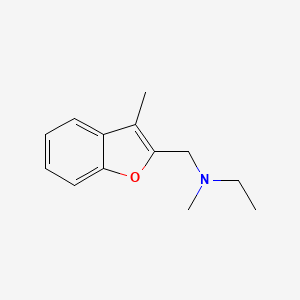
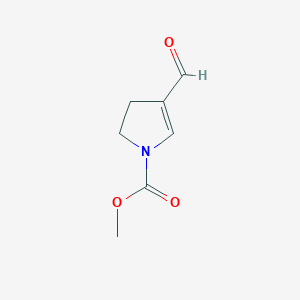


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
